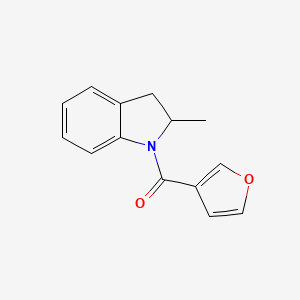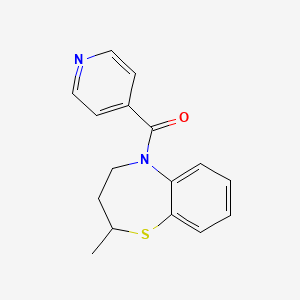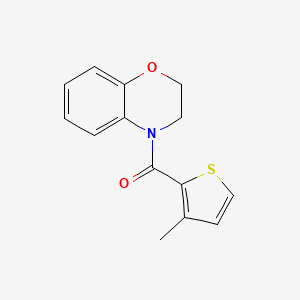
2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone, also known as DIMBOA-Glc, is a natural compound found in several plant species, including maize, wheat, and rye. It belongs to the group of benzoxazinoids, which are secondary metabolites synthesized by plants as a defense mechanism against herbivores and pathogens.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone is not fully understood, but it is believed to involve the activation of several signaling pathways in cells. In plants, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been shown to induce the production of reactive oxygen species and the expression of defense-related genes. In mammalian cells, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been reported to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone vary depending on the organism and the experimental conditions. In plants, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been shown to inhibit the growth and development of herbivores and pathogens, as well as to induce systemic resistance. In mammals, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been reported to have anti-inflammatory, anti-cancer, and anti-microbial activities, as well as to modulate the immune response and the gut microbiota.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone in lab experiments include its natural origin, its structural diversity, and its potential applications in various fields. However, there are also some limitations, such as its low solubility in water, its instability under certain conditions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone, including the elucidation of its mechanism of action, the development of more efficient synthesis methods, the optimization of its anti-herbivore and anti-pathogen properties, the investigation of its potential applications in human health and biotechnology, and the exploration of its interactions with other compounds and organisms.
In conclusion, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone is a natural compound with potential applications in various fields, including agriculture, medicine, and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone can be achieved through a multi-step process, starting from the precursor compound 2-aminophenol. The first step involves the conversion of 2-aminophenol to 2-hydroxybenzoxazole, followed by the condensation of 2-hydroxybenzoxazole with 2-methylfuran-3-carbaldehyde to form the intermediate compound 2,3-dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanol. The final step involves the glycosylation of the intermediate compound with glucose to form 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been the subject of several scientific studies due to its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been shown to have anti-herbivore and anti-pathogen properties, making it a potential natural alternative to synthetic pesticides. In medicine, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. In biotechnology, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone has been used as a model compound for the study of plant defense mechanisms and the synthesis of benzoxazinoids.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-11(6-8-17-10)14(16)15-7-9-18-13-5-3-2-4-12(13)15/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFIGVHFIXWOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)

![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)
![2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)
![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)
![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)
![3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)

